molecular formula C12H8N2S3 B12623775 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione CAS No. 918504-06-0

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione

Cat. No.: B12623775
CAS No.: 918504-06-0
M. Wt: 276.4 g/mol
InChI Key: DDUFARHAUKRKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is an organic compound that belongs to the class of dithiazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a dithiazole ring containing a thione group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione typically involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dithiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiazole derivatives.

Scientific Research Applications

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is unique due to its dithiazole ring and thione group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918504-06-0

Molecular Formula

C12H8N2S3

Molecular Weight

276.4 g/mol

IUPAC Name

5-(naphthalen-2-ylamino)-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C12H8N2S3/c15-12-14-11(16-17-12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,15)

InChI Key

DDUFARHAUKRKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC(=S)SS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.